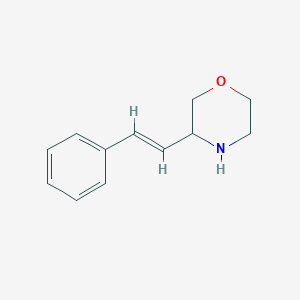
3-Styrylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Styrylmorpholine is an organic compound that features a morpholine ring substituted with a styryl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-styrylmorpholine typically involves the reaction of morpholine with styrene or its derivatives. One common method is the condensation of morpholine with cinnamaldehyde under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of a catalyst such as palladium on carbon and hydrogen gas for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Styrylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Products may include epoxides or hydroxylated derivatives.
Reduction: Saturated morpholine derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
3-Styrylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-styrylmorpholine involves its interaction with various molecular targets. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Morpholine: A simpler analog without the styryl group.
Styrene: The parent compound of the styryl group.
N-Phenylmorpholine: Another derivative with different substitution patterns.
Uniqueness: 3-Styrylmorpholine is unique due to the presence of both the morpholine ring and the styryl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-[(E)-2-phenylethenyl]morpholine |
InChI |
InChI=1S/C12H15NO/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12/h1-7,12-13H,8-10H2/b7-6+ |
Clave InChI |
OCKMCNGTXBSMND-VOTSOKGWSA-N |
SMILES isomérico |
C1COCC(N1)/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1COCC(N1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


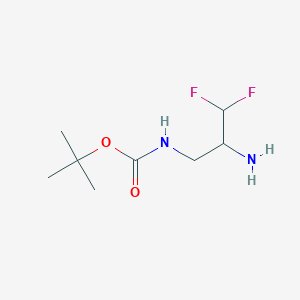
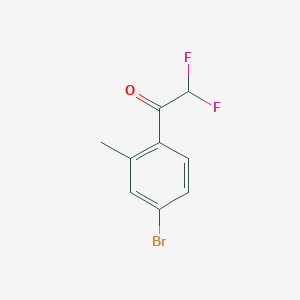

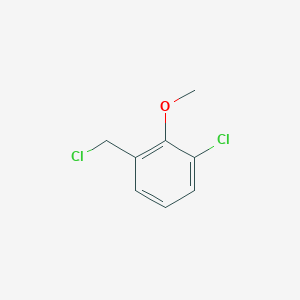
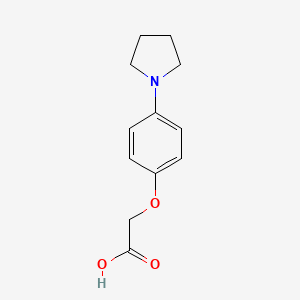
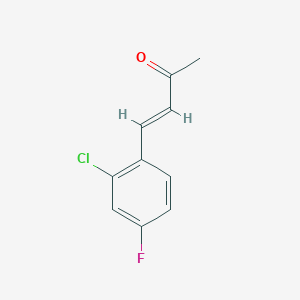
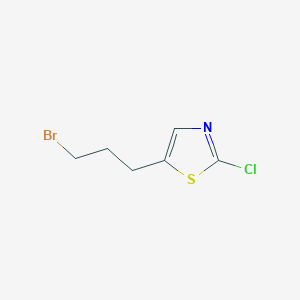
![2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride](/img/structure/B13596619.png)
![[(3-Bromo-4,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B13596622.png)
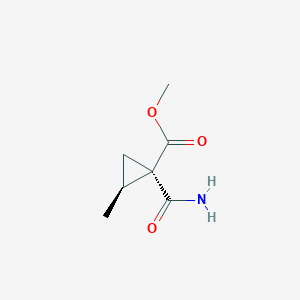
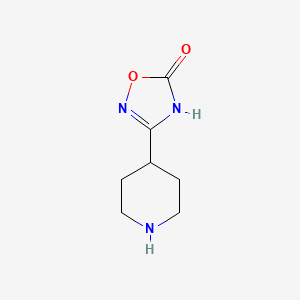
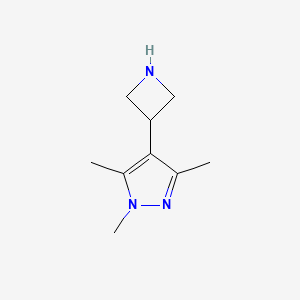
![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)

